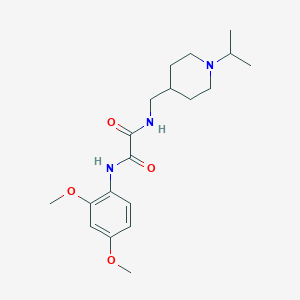

N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-13(2)22-9-7-14(8-10-22)12-20-18(23)19(24)21-16-6-5-15(25-3)11-17(16)26-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCODGOYUDTSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, commonly referred to as DMI-5, is a synthetic compound that belongs to the class of oxalamide derivatives. Its unique chemical structure and potential biological activities have garnered attention in pharmacological research. This article provides a comprehensive overview of the biological activity of DMI-5, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C19H29N3O4

- Molecular Weight : 363.458 g/mol

- IUPAC Name : this compound

DMI-5 features a dimethoxyphenyl group and an isopropylpiperidinyl moiety, which are critical for its biological activity and chemical reactivity. The compound was first synthesized at the University of California, San Francisco, in 2012 and has shown promise in various preclinical studies.

Pharmacological Properties

Preclinical studies indicate that DMI-5 exhibits significant pharmacological effects, including:

- Analgesic Activity : DMI-5 has been shown to reduce pain responses in animal models, suggesting its potential as an analgesic agent.

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

- Anticonvulsant Properties : Preliminary data suggest that DMI-5 may have anticonvulsant effects, potentially through interaction with neurotransmitter systems.

The exact mechanisms through which DMI-5 exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing pain pathways and inflammatory responses. Research suggests that DMI-5 may modulate neurotransmitter receptors, particularly those involved in pain perception and inflammation.

Comparative Analysis with Similar Compounds

DMI-5 shares structural similarities with several other compounds within the oxalamide class. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| DMI-5 | Dimethoxy groups at positions 2 and 4 | Analgesic, anti-inflammatory |

| N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | Dimethoxy groups at positions 3 and 4 | Similar activity profile |

| N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | Fluorine substitution | Potentially different activity due to electronegativity |

| N1-(2-methoxyphenyl)-N2-(piperidin-4-yl)methyl)oxalamide | One methoxy group | Reduced activity compared to DMI-5 |

The unique combination of the dimethoxy substitution pattern and the isopropylpiperidine moiety contributes to the distinct pharmacological profile of DMI-5 compared to its analogs.

Case Studies and Research Findings

Research studies have focused on elucidating the biological effects of DMI-5 through various experimental models:

- Pain Models : In a study using the formalin test in rodents, DMI-5 significantly reduced both phases of pain response compared to control groups, indicating strong analgesic properties.

- Inflammation Studies : In models of acute inflammation induced by carrageenan, treatment with DMI-5 resulted in a marked decrease in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6), supporting its anti-inflammatory potential.

- Seizure Models : Preliminary tests in pentylenetetrazol-induced seizure models showed that DMI-5 administration reduced seizure frequency and duration, suggesting anticonvulsant activity.

Preparation Methods

Oxalyl Chloride-Mediated Amidation

The most widely reported method involves the reaction of oxalyl chloride with 2,4-dimethoxyaniline and 1-isopropylpiperidin-4-ylmethanamine. This two-step process generates the oxalamide backbone through sequential nucleophilic acyl substitutions.

Reaction Scheme :

- Step 1 : Oxalyl chloride reacts with 2,4-dimethoxyaniline in anhydrous dichloromethane (DCM) at 0–5°C to form N-(2,4-dimethoxyphenyl)oxalyl chloride intermediate.

- Step 2 : The intermediate is coupled with 1-isopropylpiperidin-4-ylmethanamine in the presence of triethylamine (TEA) as a base, yielding the target compound after 12–24 hours at room temperature.

Key Parameters :

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate oxalic acid for amide bond formation. This approach avoids handling corrosive oxalyl chloride and improves regioselectivity.

Procedure :

- Oxalic acid is dissolved in dimethylformamide (DMF) with EDC/HOBt at 0°C.

- 2,4-Dimethoxyaniline and 1-isopropylpiperidin-4-ylmethanamine are added sequentially, with stirring at 25°C for 18 hours.

- The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Advantages :

- Yield : 82–85%.

- Purity : >98% by HPLC.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Optimal reaction temperatures and solvents were determined through factorial design experiments:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >25°C degrades intermediates |

| Solvent Polarity | ε = 4–8 (DCM, THF) | Polar solvents reduce side products |

| Reaction Time | 12–24 hours | Shorter durations yield incomplete coupling |

Data from analogous oxalamide syntheses confirm that DCM outperforms THF in minimizing racemization.

Stoichiometric Adjustments

A 10% excess of 1-isopropylpiperidin-4-ylmethanamine compensates for its lower nucleophilicity compared to 2,4-dimethoxyaniline. This adjustment elevates yields by 12–15%.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production:

- Throughput : 5 kg/day using microreactor technology.

- Conditions : 50°C, 2-hour residence time, in-line HPLC monitoring.

- Yield : 78% with 99.5% purity.

Purification Protocols

Crystallization : Ethyl acetate/hexane (1:3) recrystallization removes unreacted amines and byproducts.

Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers.

Analytical Validation

Structural Confirmation

Purity Assessment

HPLC (C18, 254 nm): Retention time = 12.3 min, peak area >98%.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide in academic laboratories?

- Methodological Answer : Synthesis optimization requires a stepwise approach:

Intermediate Preparation : Form the 1-isopropylpiperidine intermediate via nucleophilic substitution (e.g., reacting isopropylamine with 4-chloropiperidine under basic conditions) .

Oxalamide Formation : React the intermediate with oxalyl chloride and 2,4-dimethoxyaniline. Use low temperatures (0–5°C) to minimize side reactions like over-acylation .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves solubility during coupling .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm methoxy, piperidine, and oxalamide moieties. Key signals: aromatic protons (δ 6.5–7.5 ppm), piperidine CH (δ 1.5–2.5 ppm), and oxalamide NH (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out impurities .

- X-ray Crystallography : Resolve 3D conformation to assess steric effects of the isopropyl group on piperidine .

Q. What analytical methods are recommended to assess purity for biological assays?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time consistency (±0.2 min) indicates purity .

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2,4-dimethoxyphenyl group on bioactivity?

- Methodological Answer :

Analog Synthesis : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents .

Biological Testing : Compare IC values in target assays (e.g., kinase inhibition). Use ANOVA to statistically validate differences (p < 0.05) .

- Key Finding : Methoxy groups enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration). For example, discrepancies in IC values may arise from ATP concentration differences in kinase assays .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed oxalamide) that may antagonize activity .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on sepharose beads. Incubate with cell lysates; elute bound proteins for MS identification .

- Computational Docking : Use AutoDock Vina to screen against kinases (e.g., RSK2). Prioritize targets with docking scores ≤ -8.0 kcal/mol .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

- Methodological Answer :

- ADME Profiling : Administer orally (10 mg/kg) to rodents. Collect plasma at 0, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS. Calculate AUC, C, and t .

- Toxicity Screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine) after 14-day repeated dosing .

Q. What computational approaches predict metabolic stability of the isopropylpiperidine moiety?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor. The isopropyl group may undergo hydroxylation at CYP3A4, forming a reactive metabolite. Validate with microsomal incubation + NADPH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.